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Compound of Interest

Compound Name: N-Oxalylglycine

Cat. No.: B104121

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG), a structural analog of a-ketoglutarate, has emerged as a pivotal
scaffold in the design of inhibitors for a-ketoglutarate-dependent dioxygenases. These
enzymes play crucial roles in a variety of physiological processes, including hypoxia sensing
and histone demethylation, making them attractive targets for therapeutic intervention in
diseases such as anemia, ischemia, and cancer. This technical guide provides an in-depth
analysis of the structure-activity relationships (SAR) of N-Oxalylglycine and its derivatives,
with a focus on their inhibitory activity against Hypoxia-Inducible Factor (HIF) prolyl
hydroxylases (PHDs) and Jumoniji C-domain-containing (JMJC) histone demethylases.

Core Concepts: Mechanism of Action

N-Oxalylglycine functions as a competitive inhibitor by mimicking the endogenous cofactor, a-
ketoglutarate (also known as 2-oxoglutarate), and binding to the active site of the target
dioxygenase. This binding event prevents the enzyme from carrying out its catalytic function,
which typically involves the hydroxylation of specific protein or nucleic acid substrates.

In the context of the hypoxia response pathway, inhibition of PHDs by N-Oxalylglycine and its
analogs leads to the stabilization of HIF-a subunits. Under normoxic conditions, PHDs
hydroxylate specific proline residues on HIF-a, targeting it for proteasomal degradation. By
blocking this hydroxylation, NOG derivatives allow HIF-a to accumulate, translocate to the
nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and
anaerobic metabolism.
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Similarly, in the realm of epigenetics, NOG and its derivatives can inhibit the activity of IMJC
histone demethylases, which are responsible for removing methyl groups from histone tails.
This inhibition can lead to alterations in chromatin structure and gene expression, with potential
applications in cancer therapy.

Quantitative Structure-Activity Relationship (SAR)
Data

The following tables summarize the quantitative data on the inhibitory activity of N-
Oxalylglycine and its analogs against various HIF prolyl hydroxylases and Jumonji C-domain-
containing histone demethylases.

Compound Target Enzyme IC50 (pM) Reference(s)
N-Oxalylglycine

yiay PHD1 2.1 [1]12]
(NOG)
N-Oxalylglycine

yigy PHD2 5.6 [1][2]
(NOG)
N-Oxalylglycine

Yy JMJID2A 250 [1][2]
(NOG)
N-Oxalylglycine

Yoy JMJD2C 500 [1][2]
(NOG)
N-Oxalylglycine

yioy JMJID2E 24 [1][2]
(NOG)
Dimethyloxalylglycine Prolyl 4-hydroxylase

Y yiay ) Y Y Y Weakly active [3]
(DMOG) (microsomal)

) Prolyl 4-hydroxylase )

Oxalylalanine 40 (Ki) [3]

(purified)

_ Prolyl 4-hydroxylase
Oxalylalanine ) 120 [3]
(microsomal)

N-Oxalyl-D-

_ 0.24 [4]
phenylalanine (NOFD)
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Table 1: Inhibitory Activity of N-Oxalylglycine and Key Analogs.

Derivative of Oxalylglycine R-Group on Glycine Prolyl 4-Hydroxylase IC50
Nitrogen (uM)

Oxalylglycine H 23

Oxalylalanine CHS3 120

Oxalyl-2-aminobutyric acid CH2CH3 >1000

Oxalylvaline CH(CH3)2 >1000

Oxalylleucine CH2CH(CH3)2 >1000

Oxalylphenylalanine CH2Ph >1000

Table 2: Structure-Activity Relationship of N-Oxalyl Amino Acid Derivatives Against Prolyl 4-
Hydroxylase.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental strategies involved in
the study of N-Oxalylglycine and its analogs, the following diagrams have been generated
using the DOT language.
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HIF-1a Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

The diagram above illustrates the fate of HIF-1a under normal oxygen conditions (normoxia)
versus hypoxic conditions or in the presence of a PHD inhibitor like N-Oxalylglycine. In
normoxia, HIF-1a is hydroxylated by PHDs, leading to its ubiquitination and subsequent
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degradation by the proteasome. Under hypoxia or with PHD inhibition, HIF-1a is stabilized,
dimerizes with HIF-1[3, and activates the transcription of target genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Oxalylglycine Structure-Activity Relationship Studies:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104121#n-oxalylglycine-structure-activity-
relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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